4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile
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Overview
Description
4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is characterized by the presence of a hydroxy group and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst . This method is advantageous due to its mild reaction conditions and high yield. Industrial production methods often utilize green chemistry principles, such as the use of ionic liquids as recycling agents, to minimize environmental impact .
Chemical Reactions Analysis
4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce benzylamine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial properties . In medicine, it is being explored for its potential use in drug development due to its unique chemical structure . Additionally, it has applications in the industrial sector, particularly in the production of dyes and coatings .
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxy and benzonitrile groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors . These interactions can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzonitrile can be compared to other similar compounds, such as 4-(1-Hydroxy-1-phenylethyl)benzonitrile and 4-(1-Hydroxy-1-(2-hydroxyphenyl)ethyl)benzene . These compounds share similar structural features but differ in their specific functional groups and reactivity.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-[1-hydroxy-1-(2-hydroxyphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C15H13NO2/c1-15(18,13-4-2-3-5-14(13)17)12-8-6-11(10-16)7-9-12/h2-9,17-18H,1H3 |
InChI Key |
HIYHMGZGGRIVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)(C2=CC=CC=C2O)O |
Origin of Product |
United States |
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